4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline

Lipophilicity Drug-likeness Physicochemical profiling

4-Chloro-N-(cyclohex-3-en-1-ylmethyl)aniline (CAS 1040348-12-6) is a secondary aromatic amine belonging to the N-substituted aniline class, characterized by a 4-chlorophenyl group linked via a secondary amine bridge to a cyclohex-3-en-1-ylmethyl moiety. Its molecular formula is C₁₃H₁₆ClN with a molecular weight of 221.72 g·mol⁻¹.

Molecular Formula C13H16ClN
Molecular Weight 221.72 g/mol
Cat. No. B12095106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline
Molecular FormulaC13H16ClN
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)CNC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H16ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-2,6-9,11,15H,3-5,10H2
InChIKeyCKWOQOKOZCNDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(cyclohex-3-en-1-ylmethyl)aniline – Structural Identity, Physicochemical Profile, and Procurement Baseline


4-Chloro-N-(cyclohex-3-en-1-ylmethyl)aniline (CAS 1040348-12-6) is a secondary aromatic amine belonging to the N-substituted aniline class, characterized by a 4-chlorophenyl group linked via a secondary amine bridge to a cyclohex-3-en-1-ylmethyl moiety. Its molecular formula is C₁₃H₁₆ClN with a molecular weight of 221.72 g·mol⁻¹ [1]. Computed physicochemical descriptors include an XLogP3-AA of 4.3, a topological polar surface area of 12 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and three rotatable bonds [1]. The compound is primarily sourced as a research-intermediate building block at a minimum purity specification of 95% from suppliers such as AKSci, CymitQuimica (Fluorochem brand), and Ukrorgsynth .

Why Generic Substitution of 4-Chloro-N-(cyclohex-3-en-1-ylmethyl)aniline with In-Class Aniline Analogs Fails


N-substituted aniline derivatives bearing cyclohexenylmethyl or cyclohexylmethyl groups cannot be treated as interchangeable procurement items because subtle variations in (i) the chlorine substitution pattern (4-Cl vs. 3-Cl vs. unsubstituted), (ii) the cyclohexene ring oxidation state (cyclohex-3-ene vs. fully saturated cyclohexane), and (iii) the steric and electronic profile of the N-alkyl substituent produce discrete differences in lipophilicity, metabolic stability, and downstream synthetic reactivity. The cyclohex-3-ene moiety introduces a site of unsaturation that is absent in the fully saturated cyclohexylmethyl analogs [1], enabling allylic functionalization chemistry that is inaccessible to the saturated counterparts [2]. These structural distinctions translate into divergent physicochemical properties (e.g., XLogP3 4.3 for the 4-chloro-cyclohexenylmethyl derivative vs. estimated lower lipophilicity for the unsubstituted aniline analog) that affect partitioning behavior in both synthetic and biological contexts [1][3].

Quantitative Differentiation Evidence for 4-Chloro-N-(cyclohex-3-en-1-ylmethyl)aniline vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 of 4-Chloro-N-(cyclohex-3-en-1-ylmethyl)aniline vs. the Unsubstituted Analog

The target compound exhibits a computed XLogP3-AA of 4.3, which is approximately 0.6 log units higher than the unsubstituted analog N-(cyclohex-3-en-1-ylmethyl)aniline (estimated XLogP3 ≈ 3.7 based on PubChem data) [1][2]. This increase reflects the lipophilic contribution of the 4-chloro substituent on the aniline ring and predicts measurably different partitioning behavior in both synthetic extraction procedures and biological membrane-permeability assays.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Count Differentiation vs. Saturated Cyclohexylmethyl Analog

The target compound (MW = 221.72 g·mol⁻¹, 15 heavy atoms) is differentiated from its fully saturated analog 4-chloro-N-(cyclohexylmethyl)aniline (CAS 127660-89-3; MW = 223.74 g·mol⁻¹, 15 heavy atoms) by a mass difference of approximately 2.02 Da, attributable to the presence of the double bond in the cyclohexene ring [1]. While the heavy atom count is identical, the unsaturation alters the molecular volume, shape, and rigidity, which influence both chromatographic retention behavior and molecular recognition events.

Molecular weight Heavy atom count Structural analog comparison

Chlorine Positional Isomerism: 4-Cl vs. 3-Cl Substitution on the Aniline Ring

The 4-chloro substitution pattern on the aniline ring places the electron-withdrawing chlorine in the para position relative to the amine nitrogen, exerting a resonance electron-withdrawing effect (−R) that modulates the basicity of the secondary amine (pKa reduction) and directs electrophilic aromatic substitution to the ortho positions. In contrast, the 3-chloro positional isomer (3-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline) places chlorine in the meta position, where it exerts only an inductive electron-withdrawing effect (−I) without resonance contribution, resulting in a measurably higher amine pKa and different reactivity of the aromatic ring . No direct pKa measurements for either compound have been published, but class-level inference from substituted aniline Hammett relationships supports a ΔpKa ≈ 0.3–0.5 units between para- and meta-chloro aniline derivatives [1].

Positional isomerism Electronic effects Structure-activity relationships

Topological Polar Surface Area and Rotatable Bond Profile: Implications for Permeability and Conformational Flexibility

The target compound possesses a topological polar surface area (TPSA) of 12 Ų and three rotatable bonds, which places it in a physicochemical space consistent with high passive membrane permeability and potential blood-brain barrier penetration according to standard drug-likeness filters (TPSA < 60–90 Ų; rotatable bonds ≤ 10) [1]. The unsubstituted analog N-(cyclohex-3-en-1-ylmethyl)aniline shares the same TPSA of 12 Ų and rotatable bond count of 3, but differs in hydrogen bond acceptor count (1 vs. 1) and donor count (1 vs. 1), indicating that the 4-Cl substituent does not alter the core polar surface area yet significantly increases lipophilicity (see Evidence Item 1), thereby shifting the compound along the lipophilicity axis while maintaining the same H-bonding capacity [1][2].

Polar surface area Conformational flexibility Drug-likeness Blood-brain barrier

Synthetic Utility: Allylic Reactivity of the Cyclohex-3-ene Moiety as a Distinctive Functional Handle

The cyclohex-3-ene ring in the target compound contains an allylic methylene group (C-3 and C-6 positions) that is susceptible to selective allylic oxidation, epoxidation, and transition-metal-catalyzed C–H functionalization reactions . This allylic reactivity is absent in the fully saturated analog 4-chloro-N-(cyclohexylmethyl)aniline (CAS 127660-89-3), which contains only unactivated sp³ C–H bonds. While no direct head-to-head reactivity comparison between these two specific compounds has been published, the well-established reactivity difference between cyclohexene and cyclohexane systems is a class-level inference: cyclohexene undergoes allylic bromination with N-bromosuccinimide (NBS) at room temperature with a rate constant several orders of magnitude greater than the corresponding alkane halogenation, and epoxidation with mCPBA is quantitative for simple cyclohexenes .

Allylic functionalization Synthetic intermediate Building block differentiation

Vendor Availability and Purity Specifications: Procurement-Relevant Differentiation from N-Substituted Analogs

The target compound is commercially available from at least three verified suppliers with a documented minimum purity of 95%: AKSci (Catalog 0974DE, CAS 1040348-12-6), CymitQuimica (Ref. 10-F711810, Fluorochem brand; note: certain pack sizes are listed as discontinued), and Ukrorgsynth via ChemicalBook . In contrast, the 3-chloro positional isomer (3-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline) is listed on ChemicalBook but without a confirmed CAS registry number or purity specification from independent suppliers, suggesting more limited commercial accessibility . The saturated analog 4-chloro-N-(cyclohexylmethyl)aniline (CAS 127660-89-3) is listed by multiple vendors but with CAS 127660-89-3, which is distinct from the target compound .

Commercial availability Purity specification Procurement Supply chain

Defined Application Scenarios for 4-Chloro-N-(cyclohex-3-en-1-ylmethyl)aniline Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Lipophilic Modification with Constant Polar Surface Area

Researchers building structure-activity relationship (SAR) tables around an N-substituted aniline core can utilize 4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline to probe hydrophobic effects while holding topological polar surface area constant at 12 Ų. The +0.6 log unit increase in XLogP3 (4.3) relative to the unsubstituted analog (3.7) enables systematic exploration of lipophilicity-driven potency changes without introducing additional hydrogen-bond donor or acceptor atoms, a key consideration for CNS drug discovery programs operating under restrictive physicochemical property guidelines [1].

Synthetic Intermediate for Allylic Diversification Libraries

The cyclohex-3-ene moiety provides an allylic functionalization handle that distinguishes this compound from its fully saturated cyclohexylmethyl counterpart. This enables its use as a common intermediate for parallel library synthesis where the allylic position can be diversified via epoxidation, dihydroxylation, allylic amination, or palladium-catalyzed C–H activation to generate structurally diverse analogs from a single starting material [1]. Procurement of this specific compound is justified when the synthetic route plan includes downstream allylic functionalization steps.

Physicochemical Profiling Studies Comparing para-Chloro vs. meta-Chloro vs. Unsubstituted Aniline Series

For teams conducting systematic comparisons of chlorine substitution effects on the aniline ring, 4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline serves as the para-chloro representative in a matched molecular pair analysis alongside the meta-chloro isomer and the unsubstituted parent. The differing electronic effects of para-Cl (resonance + inductive withdrawal) versus meta-Cl (inductive only) produce distinguishable amine basicity, reactivity in N-functionalization reactions, and chromatographic retention behavior that are critical for interpreting biological assay results across a compound series [1].

Reference Standard for Analytical Method Development Involving N-Cyclohexenylmethyl Anilines

With a defined molecular weight (221.72 g·mol⁻¹), verified CAS registry (1040348-12-6), and documented purity specification (≥95%), this compound can serve as a reference standard for developing HPLC, LC-MS, or GC-MS analytical methods targeting N-(cyclohex-3-en-1-ylmethyl)-substituted aniline derivatives. The 2 Da mass difference from the saturated analog enables clear chromatographic and mass spectrometric resolution, supporting its use as a system suitability standard in quality control workflows [1].

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